molecular formula C19H26O7 B1197286 Britanin

Britanin

Cat. No.: B1197286
M. Wt: 366.4 g/mol
InChI Key: JXEGMONJOSAULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Britanin is a natural product found in Inula japonica, Inula aspera, and Inula caspica with data available.

Scientific Research Applications

Allergic and Inflammatory Mediator Modulation

Britanin, a compound isolated from Inula japonica, has been studied for its effects on allergic inflammatory mediators. A 2014 study found that this compound suppresses the generation of prostaglandin D2, leukotriene C4, and degranulation in bone marrow-derived mast cells, hinting at potential for treating allergic inflammatory diseases by inhibiting the Syk-dependent pathway (Lu et al., 2014).

Anti-Inflammatory Effects in Macrophages

This compound also exhibits anti-inflammatory effects by inhibiting the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells. This study suggests this compound's potential in treating inflammatory diseases through the attenuation of MAP kinases and NF-κB activation in macrophages (Park et al., 2013).

Tumor Inhibitory Activity

A 2020 study demonstrated this compound's inhibitory effects on human prostate cancer cell lines. This compound was found to decrease cell proliferation, migration, and motility, suggesting its role in cancer therapy (Zeng et al., 2020).

Effect on Triple-Negative Breast Cancer

Another 2020 study assessed this compound's anti-tumor activity against triple-negative breast cancer. It showed that this compound inhibits cell proliferation, migration, and invasion, indicating a potential mechanism involving the inhibition of the NF-kappa B pathway (Xu et al., 2020).

Alleviation of Asthma Symptoms

This compound was found to alleviate airway inflammation in an ovalbumin-induced murine asthma model. This points to its therapeutic potential for treating allergic asthma (Kim et al., 2016).

Potential in Pancreatic and Hepatocellular Carcinoma Treatment

Further studies in 2020 revealed this compound's potential in treating pancreatic and hepatocellular carcinoma. It inhibited tumor growth and NF-κB activation in vitro and in vivo, offering a novel agent for chemotherapy (Li et al., 2020); (Li et al., 2020).

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

This compound showed protective effects against cerebral ischemia-reperfusion injury by inducing the Nrf2 protective pathway, suggesting its development as a cerebroprotective therapeutic agent (Wu et al., 2017).

Properties

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

(9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

InChI

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3

InChI Key

JXEGMONJOSAULB-UHFFFAOYSA-N

SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2

Synonyms

britannin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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